2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
This compound is a quinazolinone derivative featuring a 1,3-oxazole moiety substituted with 2,3-dimethoxyphenyl and methyl groups at positions 2 and 5, respectively. The sulfanyl linker at position 2 of the quinazolinone core connects to the oxazole-methyl group, while a 3-methoxyphenyl substituent is attached at position 2. Quinazolinones are known for diverse biological activities, including analgesic, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-12-8-14-24(34-3)25(21)35-4)16-37-28-30-22-13-6-5-11-20(22)27(32)31(28)18-9-7-10-19(15-18)33-2/h5-15H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXNLQYLDWFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares a quinazolin-4-one core with several analogs, but its substituents distinguish it:
- 3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One (Compound 4 in ):
This analog replaces the oxazole-methylsulfanyl group with a simpler methylsulfanyl moiety. The absence of the 1,3-oxazole ring reduces molecular complexity and may alter pharmacokinetic properties, such as solubility and metabolic stability . - 4l (): A bis-quinazolinone with tetrahydroquinazolin-4-one cores and 4-methoxyphenyl substituents. The dimeric structure and lack of an oxazole-sulfanyl linker suggest divergent binding modes compared to the target compound .
- Dihydrooxadiazolylmethylsulfanylquinazolin-4(3H)-ones ():
These derivatives feature oxadiazole-thione substituents instead of 1,3-oxazole groups. The oxadiazole ring’s electronic properties may influence hydrogen-bonding interactions with biological targets .
Physicochemical Properties
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